4-(2-phenyl-1H-imidazol-4-yl)pyridine
Description
Structure
3D Structure
Properties
CAS No. |
234766-97-3 |
|---|---|
Molecular Formula |
C14H11N3 |
Molecular Weight |
221.26 g/mol |
IUPAC Name |
4-(2-phenyl-1H-imidazol-5-yl)pyridine |
InChI |
InChI=1S/C14H11N3/c1-2-4-12(5-3-1)14-16-10-13(17-14)11-6-8-15-9-7-11/h1-10H,(H,16,17) |
InChI Key |
LVJWGHQUXSAMRU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C(N2)C3=CC=NC=C3 |
Origin of Product |
United States |
Synthetic Methodologies for 4 2 Phenyl 1h Imidazol 4 Yl Pyridine and Its Derivatives
Conventional and Optimized Synthetic Routes
Conventional synthetic routes for imidazole-pyridine scaffolds often involve multi-step procedures. However, modern organic synthesis has seen a shift towards more efficient one-pot and convergent strategies like multicomponent reactions and cross-coupling reactions.
Multicomponent Cyclization Reactions
Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials, thereby enhancing efficiency and reducing waste. The Debus-Radziszewski imidazole (B134444) synthesis is a classic example of a multicomponent reaction that can be adapted for the synthesis of 2,4-disubstituted imidazoles like 4-(2-phenyl-1H-imidazol-4-yl)pyridine. wikipedia.orgijprajournal.com This reaction typically involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia or a primary amine. wikipedia.org
For the synthesis of the target molecule, a plausible Debus-Radziszewski approach would involve the reaction of a phenyl-substituted 1,2-dicarbonyl compound (like benzil), pyridine-4-carboxaldehyde, and ammonia. The reaction proceeds through the formation of a diimine intermediate from the dicarbonyl compound and ammonia, which then condenses with the aldehyde to form the imidazole ring. scribd.com While this method is versatile, it can sometimes result in low yields and side reactions. ijprajournal.com
A novel three-component, one-pot condensation has been described for the synthesis of 1H-imidazol-4-yl-pyridines from aldehydes, o-picolylamines, and isocyanides. mdpi.com Although this specific methodology may not directly yield the 2-phenyl substituted target, it highlights the adaptability of MCRs for creating imidazole-pyridine linkages.
| Starting Material 1 | Starting Material 2 | Starting Material 3 | Product | Reaction Type | Reference |
| 1,2-dicarbonyl | Aldehyde | Ammonia/Amine | Imidazole | Debus-Radziszewski | wikipedia.org |
| o-Picolylamine | Aldehyde | Isocyanide | 1H-imidazol-4-yl-pyridine | Multicomponent | mdpi.com |
Interactive Data Table: Examples of Multicomponent Reactions for Imidazole Synthesis
Suzuki Coupling Strategies
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds, particularly for creating biaryl and heteroaryl-aryl linkages. scribd.com This palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate offers a powerful strategy for the synthesis of this compound.
Two main retrosynthetic disconnections are possible for the target molecule using a Suzuki coupling approach:
Coupling of a 4-pyridylboronic acid derivative with a 2-phenyl-4-haloimidazole: In this strategy, a pre-formed 2-phenyl-4-haloimidazole (e.g., 4-bromo-2-phenyl-1H-imidazole) is coupled with a suitable pyridine-4-boronic acid or its ester. The synthesis of various 2,4-diarylimidazoles has been successfully achieved using this approach. nih.gov
Coupling of a 4-(4-haloimidazol-2-yl)pyridine with phenylboronic acid: Alternatively, a pyridine (B92270) ring bearing a haloimidazole substituent can be coupled with phenylboronic acid.
The success of the Suzuki coupling is highly dependent on the choice of catalyst, ligand, base, and solvent. Palladium catalysts such as Pd(PPh₃)₄ and PdCl₂(dppf) are commonly used. scribd.com The reaction conditions need to be carefully optimized to achieve high yields and avoid side reactions.
| Aryl Halide | Boronic Acid/Ester | Catalyst | Product | Reference |
| 2-phenyl-4-haloimidazole | Pyridine-4-boronic acid | Pd(OAc)₂/CsF | This compound | scribd.com |
| 4-(4-haloimidazol-2-yl)pyridine | Phenylboronic acid | Pd(PPh₃)₄/Na₂CO₃ | This compound | scribd.com |
Interactive Data Table: Suzuki Coupling Strategies for Aryl-Substituted Imidazoles
Green Chemistry Approaches in this compound Synthesis
In recent years, there has been a significant drive towards developing more environmentally friendly synthetic methods. Green chemistry principles focus on reducing waste, using less hazardous chemicals, and improving energy efficiency.
Catalyst-Free and Solvent-Free Methods for Imidazole Formation
Several catalyst-free and solvent-free methods for the synthesis of imidazoles have been reported, offering significant environmental benefits. A highly efficient and facile method for the synthesis of imidazo[1,2-a]pyridines has been described by the condensation of α-haloketones with 2-aminopyridines without the use of any additional catalyst and solvent. researchgate.netsemanticscholar.org While this produces a fused ring system, the underlying principle of promoting reactions without catalysts and solvents is applicable to the synthesis of other imidazole derivatives.
A catalyst-free synthesis of 2,4-disubstituted-1H-imidazoles has been achieved through a [3 + 2] cyclization of vinyl azides with amidines. nih.gov This method provides a facile and efficient route to a broad range of functionalized imidazoles in good to excellent yields.
Microwave and Ultrasound-Assisted Synthesis of Imidazole Scaffolds
Microwave and ultrasound irradiation are non-conventional energy sources that can significantly accelerate organic reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating. fabad.org.tr
Microwave-Assisted Synthesis:
Microwave-assisted synthesis has been successfully employed for the formation of various imidazole derivatives. fabad.org.trresearchgate.net For instance, the synthesis of pyridine-functionalized N-alkyl-substituted (benz)imidazolium salts has been achieved using microwave irradiation, significantly reducing the reaction time from days to hours with an increase in yield. fabad.org.tr A solvent-free, microwave-assisted approach for the ring-opening reactions of phenyl glycidyl ether with imidazoles has also been described, demonstrating the efficiency of this technique. nih.gov The one-pot synthesis of polysubstituted imidazoles under microwave irradiation has been reported, showcasing its utility in multicomponent reactions. ijprajournal.com
Ultrasound-Assisted Synthesis:
Ultrasound irradiation promotes chemical reactions through acoustic cavitation, which generates localized high temperatures and pressures. This technique has been applied to the synthesis of imidazole-based molecules. wikipedia.org For example, the synthesis of 2-aryl-4-phenyl-1H-imidazoles has been reported under ultrasound irradiation via the condensation of phenylglyoxal monohydrate, an aldehyde, and ammonium (B1175870) acetate without a catalyst. wikipedia.org This sonicated approach is milder, more rapid, and more eco-friendly than traditional methods. wikipedia.org Another example is the efficient synthesis of novel 4-(2-phenyl-1,2,3-triazol-4-yl)-3,4-dihydropyrimidin-2(1H)-(thio)ones under ultrasound irradiation, highlighting the broad applicability of this green technique. researchgate.net
| Green Chemistry Approach | Key Advantages | Example Application | Reference |
| Catalyst-Free | Reduced waste, cost-effective | [3+2] cyclization of vinyl azides and amidines | nih.gov |
| Solvent-Free | Reduced environmental impact, easier purification | Condensation of α-haloketones and 2-aminopyridines | researchgate.netsemanticscholar.org |
| Microwave-Assisted | Shorter reaction times, higher yields | Synthesis of pyridine-functionalized imidazolium salts | fabad.org.tr |
| Ultrasound-Assisted | Milder conditions, rapid reactions | Synthesis of 2-aryl-4-phenyl-1H-imidazoles | wikipedia.org |
Interactive Data Table: Green Chemistry Approaches in Imidazole Synthesis
Advanced Functionalization Strategies for Imidazole-Pyridine Scaffolds
Once the core this compound scaffold is synthesized, further functionalization can be carried out to modulate its physicochemical and biological properties. Advanced strategies such as C-H activation and regioselective N-alkylation are at the forefront of modern synthetic methodology.
C-H Arylation:
Direct C-H arylation is a powerful tool for the late-stage functionalization of heterocyclic compounds, as it avoids the need for pre-functionalized starting materials. nih.govrsc.org For the imidazole-pyridine scaffold, C-H arylation could potentially be used to introduce additional aryl groups on either the imidazole or the pyridine ring. Palladium-catalyzed ligand-directed C-H arylation with diaryliodonium salts has been shown to be effective for a variety of nitrogen-containing heterocycles, including pyridines. nih.gov Similarly, regioselective C2-arylation of imidazo[4,5-b]pyridines has been achieved via direct C-H arylation, demonstrating the feasibility of this approach for related scaffolds. nih.govrsc.org
N-Alkylation:
The imidazole ring of this compound contains an N-H bond that can be readily alkylated to introduce a variety of substituents. Regioselective N-alkylation can be challenging as there are two nitrogen atoms in the imidazole ring. However, by carefully choosing the reaction conditions (base, solvent, and alkylating agent), it is often possible to achieve high regioselectivity. researchgate.netfabad.org.tr For example, N-alkylation of imidazopyridines with 1-(chloromethyl)-4-methoxybenzene under basic conditions has been shown to proceed with high regioselectivity. fabad.org.tr The study of N-alkylation of the 1H-indazole scaffold has also provided insights into the factors governing regioselectivity, which can be applied to the imidazole system. beilstein-journals.org
| Functionalization Strategy | Description | Potential Application to Target Compound |
| C-H Arylation | Direct formation of C-C bonds by activating C-H bonds. | Introduction of aryl groups at specific positions on the imidazole or pyridine rings. |
| N-Alkylation | Introduction of alkyl or aryl groups at the nitrogen atoms of the imidazole ring. | Modification of the N1 position of the imidazole ring to introduce diverse functionalities. |
Interactive Data Table: Advanced Functionalization Strategies
C–H Functionalization
Direct C–H functionalization has emerged as a powerful and sustainable tool for the derivatization of imidazopyridine and related imidazole scaffolds. This approach allows for the introduction of diverse functional groups onto the heterocyclic core, bypassing traditional, often multi-step, synthetic sequences.
Thiocyanation
The introduction of a thiocyanate group (–SCN) into the imidazole ring is a valuable transformation, as this group can be a precursor to other sulfur-containing functionalities. Electrochemical methods have been developed for the regioselective C–H thiocyanation of imidazopyridines. These protocols are advantageous as they operate without transition metals or chemical oxidants, proceeding within an undivided electrolytic cell to afford a range of thiocyanated products in high yields. Furthermore, mechanochemical C–H thiocyanation, conducted via ball milling, represents a green, solvent-free methodology applicable to various heterocycles, including indoles and imidazo[1,2-a]pyridines.
| Method | Reagents/Conditions | Substrate Scope | Key Features |
| Electrochemical | Undivided electrolytic cell | Imidazopyridines, electron-rich arenes | Transition-metal- and oxidant-free |
| Mechanochemical | N-chlorosuccinimide, NH4SCN, mixer-mill | Indoles, imidazo[1,2-a]pyridines | Solvent-free, sustainable |
Selenocyanation
Similar to thiocyanation, selenocyanation introduces the –SeCN group, which is useful in medicinal chemistry and materials science. An efficient and regioselective method for the selenocyanation of imidazoheterocycles employs triselenodicyanide at room temperature. This process is notable for its use of inexpensive and odorless reagents, short reaction times, and straightforward product purification. The triselenodicyanide is generated from the oxidative coupling of malononitrile and selenium dioxide. Electrochemical approaches have also proven effective for the C–H selenocyanation of imidazopyridines under mild, oxidant-free conditions.
| Method | Reagent | Conditions | Yield | Key Features |
| Electrophilic Substitution | Triselenodicyanide | Room temperature, 30 min | Excellent | Easy set-up, odorless reagents, simple purification |
| Electrochemical | NH4SeCN | Undivided electrolytic cell | High | Transition-metal- and oxidant-free |
Trifluoromethylthiolation
The trifluoromethylthio (–SCF3) group is highly sought after in drug design due to its unique electronic properties and high lipophilicity. Visible-light-mediated radical trifluoromethylthiolation has been successfully applied to various organic molecules. Reagents such as N-trifluoromethylthiosaccharin serve as effective sources of the SCF3 radical under irradiation. While direct application to this compound is not extensively documented, related protocols for other heterocycles suggest feasibility. For instance, visible-light-promoted methods using trifluoromethyl phenyl sulfone can form electron donor-acceptor (EDA) complexes with substrates like thiols, enabling trifluoromethylthiolation under mild, metal-free conditions. researchgate.net
Aminoalkylation
The introduction of aminoalkyl groups is a critical functionalization for modulating the pharmacological properties of heterocyclic compounds. Several innovative methods have been developed for the C–H aminoalkylation of imidazo[1,2-a]pyridines.
Visible-Light Photocatalysis : Hajra and co-workers developed a metal-free coupling between tertiary amines and imidazo[1,2-a]pyridines using rose bengal as an organocatalyst under aerobic conditions. In a different approach, a sustainable procedure using a recyclable perovskite (CsPbBr3) photocatalyst and N-arylglycines as the amine source has been reported. nih.gov Photocatalyst-free aminomethylation has also been achieved with N-arylglycine derivatives under blue-LED irradiation. researchgate.net
Electrochemical Synthesis : A mild and environmentally friendly electrochemical method enables the C(sp³)–H/C(sp²)H cross-dehydrogenative coupling between imidazo[1,2-a]pyridines and N,N-dimethylanilines. rwth-aachen.de This reaction proceeds at room temperature using a graphite anode and a nickel cathode. rwth-aachen.de
| Method | Catalyst/Promoter | Amine Source | Conditions | Yield Range |
| Photocatalysis | Rose Bengal | N-phenyltetrahydroisoquinoline | Visible light, air | Good to excellent |
| Photocatalysis | CsPbBr3 (Perovskite) | N-aryl glycines | White LEDs | 44–94% |
| Photocatalysis | None | N-aryl glycines | Blue LEDs | 40–95% |
| Electrochemistry | None | N,N-dimethylanilines | 7 mA current, rt | Up to 94% |
Photochemical Synthetic Developments for Imidazopyridines
Photochemical methods, particularly those utilizing visible light, have become a central pillar of green chemistry for the synthesis and functionalization of imidazopyridines. e3s-conferences.org These approaches offer significant advantages over traditional heating methods by using light as a clean and sustainable energy source. nih.gov
Visible-light-induced reactions have been implemented with a wide range of catalytic systems, including metallic catalysts, metal-free organocatalysts, and heterogeneous catalysts. nih.gov A common mechanistic feature is the generation of radical intermediates through a single electron transfer (SET) process, initiated when a photocatalyst absorbs light. This strategy has been used for various C–H functionalizations, including trifluoromethylation, cyanomethylation, and aminoalkylation, as detailed previously. core.ac.uk
An interesting development is the use of electron donor-acceptor (EDA) complexes, which can be formed between an electron-rich substrate and an electron-accepting molecule. Upon irradiation with visible light, these complexes can trigger radical reactions without the need for an external photocatalyst. This approach has been applied to the perfluoroalkylation of imidazo[1,2-a]pyridines. The versatility of photochemical methods is further highlighted by their successful application in the synthesis of marketed drugs, demonstrating their potential for scalable and efficient chemical production.
| Reaction Type | Catalyst/System | Light Source | Key Feature |
| Trifluoromethylation | Ru(bpy)3Cl2 | Blue LED | Uses CF3I as radical source |
| Aminoalkylation | Rose Bengal / CsPbBr3 | Visible Light / White LEDs | Metal-free or recyclable catalyst options |
| Perfluoroalkylation | EDA Complex (photocatalyst-free) | Visible Light | Avoids need for external photocatalyst |
| Cyanomethylation | fac-[Ir(ppy)3] | Blue LEDs | Synthesis of biologically active compounds |
Advanced Structural Elucidation and Spectroscopic Characterization
X-ray Crystallographic Analysis of 4-(2-phenyl-1H-imidazol-4-yl)pyridine and its Analogs
X-ray crystallography stands as a definitive method for determining the precise spatial arrangement of atoms within a crystalline solid. This technique has been instrumental in elucidating the molecular conformation and crystal packing of this compound and its derivatives.
Determination of Molecular Conformation and Crystal Packing
Crystallographic studies reveal that in derivatives of this compound, the imidazole (B134444) and pyridine (B92270) rings are not coplanar. For instance, in 4-[5-(4-Fluorophenyl)-1H-imidazol-4-yl]pyridine, the imidazole ring forms dihedral angles of 28.2(1)° and 36.60(9)° with the pyridine and 4-fluorophenyl rings, respectively nih.gov. The pyridine and 4-fluorophenyl rings themselves exhibit a dihedral angle of 44.68(9)° nih.gov. This twisted conformation is a common feature in such multi-ring systems.
Similarly, in the analog 4-[4-(1H-Imidazol-4-yl)phenyl]pyridine, the imidazole substituent is rotated out of the plane of the central benzene ring, with a dihedral angle of 25.02(8)° nih.gov. The crystal packing of these molecules often results in layered structures. For example, 4-[4-(1H-Imidazol-4-yl)phenyl]pyridine forms a two-dimensional layered structure extending across the (011) plane nih.gov.
The crystal data for a related compound, 4-(4-(1H-imidazol-1-yl)phenyl)-2,6-diphenylpyridine, indicates a monoclinic crystal system with space group P121/c1 researchgate.net. The unit cell parameters further define the packing arrangement of the molecules within the crystal lattice researchgate.net.
| Compound | Crystal System | Space Group | Key Dihedral Angles | Reference |
|---|---|---|---|---|
| 4-[5-(4-Fluorophenyl)-1H-imidazol-4-yl]pyridine | Not specified | Not specified | Imidazole/Pyridine: 28.2(1)°, Imidazole/Fluorophenyl: 36.60(9)°, Pyridine/Fluorophenyl: 44.68(9)° | nih.gov |
| 4-[4-(1H-Imidazol-4-yl)phenyl]pyridine | Orthorhombic | Not specified | Imidazole/Benzene: 25.02(8)° | nih.gov |
| 4-(4-(1H-imidazol-1-yl)phenyl)-2,6-diphenylpyridine | Monoclinic | P121/c1 | Not specified | researchgate.net |
Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Stacking Interactions)
Hydrogen bonding is a predominant feature in these structures. The imidazole ring, with its N-H donor and pyridine-like nitrogen acceptor, readily participates in hydrogen bonding. In the crystal structure of 4-[5-(4-Fluorophenyl)-1H-imidazol-4-yl]pyridine, intermolecular N—H···N hydrogen bonds are observed, where the imidazole N-H acts as a donor to the pyridine nitrogen of an adjacent molecule, forming an infinite chain parallel to the a-axis nih.gov. Similarly, in 4-[4-(1H-Imidazol-4-yl)phenyl]pyridine, molecules are linked through N—H···N hydrogen bonds, creating cyclic units nih.gov.
π-π stacking interactions between the aromatic rings (phenyl, imidazole, and pyridine) also play a vital role in stabilizing the crystal structure. The electron-rich nature of the imidazole ring enhances its ability to participate in π–π interactions nih.gov. The interplay between hydrogen bonding and π-π stacking is complex; hydrogen bonding can influence the strength of stacking interactions by affecting the electron density of the π orbitals rsc.org. In many related structures, molecules are connected through a combination of intermolecular π–π stacking and C–H···N or C–H···π interactions rsc.org.
| Compound | Primary Interaction Type | Description | Reference |
|---|---|---|---|
| 4-[5-(4-Fluorophenyl)-1H-imidazol-4-yl]pyridine | Hydrogen Bonding | Intermolecular N—H···N bonds form infinite chains. | nih.gov |
| 4-[4-(1H-Imidazol-4-yl)phenyl]pyridine | Hydrogen Bonding | N—H···N hydrogen bonds link molecules into cyclic units. | nih.gov |
| General Imidazole-Pyridine Systems | π-π Stacking | Electron-rich imidazole ring enhances π–π stacking interactions. | nih.gov |
Advanced Nuclear Magnetic Resonance Spectroscopy for Complex Structural Determination
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of molecules in solution. For complex molecules like this compound, advanced NMR techniques are essential for unambiguous assignment of proton (¹H), carbon (¹³C), and nitrogen (¹⁵N) signals.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, TOCSY)
Two-dimensional (2D) NMR experiments provide correlation information that is invaluable for piecing together the molecular framework.
COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically through two or three bonds. It is used to establish proton-proton connectivity within the phenyl, imidazole, and pyridine rings sdsu.edu.
HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms, allowing for the assignment of carbon signals based on their attached protons sdsu.edu.
HMBC (Heteronuclear Multiple Bond Correlation) : HMBC is crucial for connecting different parts of the molecule. It shows correlations between protons and carbons that are two or three bonds away, which can help in assigning quaternary carbons and linking the phenyl, imidazole, and pyridine rings sdsu.eduipb.pt.
TOCSY (Total Correlation Spectroscopy) : TOCSY is useful for identifying all protons within a spin system, even those not directly coupled. This can be particularly helpful in assigning all the protons of a particular aromatic ring ipb.pt.
The application of these techniques allows for a complete and unambiguous assignment of the ¹H and ¹³C NMR spectra of this compound and its derivatives nih.gov.
¹⁵N NMR Spectroscopy in Imidazole-Pyridine Systems
¹⁵N NMR spectroscopy provides direct information about the electronic environment of the nitrogen atoms in the imidazole and pyridine rings. The chemical shifts of the nitrogen atoms are sensitive to factors such as protonation state and intermolecular interactions nih.gov.
In imidazole-pyridine systems, the pyridine nitrogen typically resonates at a higher frequency (lower field) compared to the imidazole nitrogens japsonline.comresearchgate.net. The chemical shifts can be used to distinguish between the "pyrrole-like" nitrogen (N-1) and the "pyridine-like" nitrogen (N-3) in the imidazole ring nih.govipb.pt. Long-range ¹H-¹⁵N HMBC experiments can be particularly informative, showing correlations between protons and nitrogen atoms over multiple bonds, which helps in confirming the connectivity and tautomeric form of the imidazole ring ipb.pt. For example, in proton pump inhibitors containing benzimidazole and pyridine moieties, the ¹⁵N chemical shifts of the pyridine nitrogen have been shown to correlate with certain pharmacokinetic properties japsonline.com.
Vibrational Spectroscopy (FT-IR) for Functional Group Insights
Fourier-Transform Infrared (FT-IR) spectroscopy probes the vibrational modes of a molecule, providing a characteristic fingerprint that is useful for identifying functional groups and gaining insights into bonding.
In the FT-IR spectrum of this compound and its analogs, several key vibrational bands are expected:
N-H Stretching : The N-H group of the imidazole ring typically exhibits a stretching vibration in the region of 3500-3200 cm⁻¹ ijrar.org. The exact position can be influenced by hydrogen bonding.
Aromatic C-H Stretching : The stretching vibrations of the C-H bonds on the phenyl, imidazole, and pyridine rings are generally observed in the 3100-3000 cm⁻¹ region ijrar.org.
C=N and C=C Stretching : The stretching vibrations of the C=N and C=C bonds within the aromatic rings appear in the 1650-1450 cm⁻¹ region. These bands are often complex due to the coupling of vibrations within the ring systems.
C-H Bending : In-plane C-H bending vibrations are typically found in the 1300-1000 cm⁻¹ range, while out-of-plane C-H bending vibrations occur at lower frequencies, generally between 900-675 cm⁻¹ ijrar.orgscirp.org.
The FT-IR spectrum provides a valuable complementary tool to X-ray crystallography and NMR spectroscopy for the comprehensive characterization of this compound.
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Reference |
|---|---|---|
| N-H Stretching | 3500 - 3200 | ijrar.org |
| Aromatic C-H Stretching | 3100 - 3000 | ijrar.org |
| C=N and C=C Stretching | 1650 - 1450 | - |
| C-H In-plane Bending | 1300 - 1000 | ijrar.orgscirp.org |
| C-H Out-of-plane Bending | 900 - 675 | ijrar.orgscirp.org |
The conducted searches yielded information on structurally related but distinct compounds, including:
Isomers like 2-phenyl-1H-imidazole and 4-phenyl-1H-imidazole.
Derivatives with different substitution patterns on the phenyl or imidazole rings (e.g., hydroxyl, fluoro, or additional phenyl groups).
Fused heterocyclic systems such as imidazo[1,2-a]pyridines and pyrenoimidazoles.
While these studies provide insights into the general photophysical behavior of the imidazole-pyridine scaffold, the data is not directly applicable to "this compound". The precise substitution pattern of the target compound is critical in determining its unique electronic and spectroscopic properties.
Consequently, the requested detailed research findings and data tables for section "3.4. Advanced UV-Visible Absorption and Fluorescence Spectroscopy" cannot be generated at this time. To fulfill the request, primary research literature specifically characterizing the photophysical properties of "this compound" would be required.
Computational and Theoretical Investigations of 4 2 Phenyl 1h Imidazol 4 Yl Pyridine
Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity
Density Functional Theory (DFT) has emerged as a cornerstone of quantum chemical calculations, providing a framework to understand the electronic properties and reactivity of molecules. Through DFT, the electron density is used to determine the ground-state energy of a system, from which numerous chemical concepts can be derived.
Frontier Molecular Orbital Analysis (HOMO, LUMO, Energy Gap)
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are pivotal in dictating the chemical reactivity of a molecule. The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A large energy gap implies high stability and low reactivity, whereas a small gap suggests higher reactivity and lower stability.
In studies of imidazole (B134444) derivatives, the HOMO is often localized on the imidazole and phenyl rings, indicating these regions as the primary sites for electron donation. Conversely, the LUMO is typically distributed over the imidazole and pyridine (B92270) rings, suggesting these areas are prone to nucleophilic attack. The energy gap for related imidazole compounds has been calculated to be in the range that reflects significant chemical reactivity.
Table 1: Representative Frontier Molecular Orbital Energies and Energy Gap for an Imidazole Derivative
| Parameter | Energy (eV) |
| EHOMO | -6.2967 |
| ELUMO | -1.8096 |
| Energy Gap (ΔE) | 4.4871 |
Note: Data is representative for a related imidazole derivative and calculated using DFT.
Global and Local Reactivity Descriptors
Beyond the frontier orbitals, DFT provides a suite of global and local reactivity descriptors that offer a more nuanced understanding of a molecule's chemical behavior. These descriptors are derived from the conceptual framework of DFT and quantify various aspects of reactivity.
Global Reactivity Descriptors provide insight into the reactivity of the molecule as a whole. Key global descriptors include:
Hardness (η): A measure of the resistance to a change in electron distribution. A harder molecule is less reactive.
Softness (S): The reciprocal of hardness, indicating a higher propensity for chemical reactions.
Electronegativity (χ): The power of an atom or group of atoms to attract electrons towards itself.
Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts an additional electronic charge from the environment.
Local Reactivity Descriptors , such as Fukui Functions and Condensed Softness Indices , pinpoint the most reactive sites within a molecule. Fukui functions identify the regions where the electron density changes most significantly upon the addition or removal of an electron, thus highlighting the sites for electrophilic and nucleophilic attack.
For imidazole and pyridine-containing compounds, these descriptors have been instrumental in rationalizing their reactivity patterns in various chemical transformations.
Table 2: Representative Global Reactivity Descriptors for an Imidazole Derivative
| Descriptor | Value |
| Hardness (η) | 2.24355 eV |
| Softness (S) | 0.22286 eV⁻¹ |
| Electronegativity (χ) | 4.05315 eV |
| Electrophilicity Index (ω) | 3.6525 eV |
| Fraction of Electrons Transferred (ΔNmax) | 0.9030 |
Note: Data is representative for a related imidazole derivative and calculated using DFT.
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction of a small molecule (ligand) with a biological macromolecule (target), such as a protein or enzyme. These methods are fundamental in drug discovery and design.
Protein-Ligand Binding Mode Predictions and Interaction Energies
Molecular docking predicts the preferred orientation of a ligand when bound to a target protein, forming a stable complex. This "binding mode" provides crucial information about the key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the complex. The strength of this binding is quantified by the interaction energy or binding affinity, which is a key determinant of a ligand's potential biological activity. For imidazole-based compounds, docking studies have been employed to predict their binding modes within the active sites of various enzymes, revealing the specific amino acid residues involved in the interaction.
Enzyme Active Site Interactions and Substrate Specificity
The active site of an enzyme is the region where substrate molecules bind and undergo a chemical reaction. Understanding the interactions between a ligand and the amino acid residues within the active site is crucial for elucidating the mechanism of enzyme inhibition or modulation. Computational studies on related pyridine and imidazole derivatives have shown their potential to interact with key residues in enzyme active sites, suggesting their role as potential enzyme inhibitors. These simulations can also provide insights into the substrate specificity of an enzyme by comparing the binding affinities and interaction patterns of different ligands.
Quantum Chemical Calculations for Surface Interactions and Adsorption Mechanisms
Quantum chemical calculations, particularly those based on DFT, are invaluable for studying the interactions between molecules and surfaces. These calculations can elucidate the mechanism of adsorption, the nature of the chemical bonds formed, and the electronic changes that occur upon interaction. Such studies are highly relevant in fields like materials science, catalysis, and corrosion inhibition.
While specific studies on the surface interactions of 4-(2-phenyl-1H-imidazol-4-yl)pyridine are not widely available, the principles can be inferred from research on similar heterocyclic compounds. For instance, DFT has been used to investigate the adsorption of imidazole and pyridine derivatives on metal surfaces to understand their effectiveness as corrosion inhibitors. These studies typically involve calculating the adsorption energy, analyzing the charge transfer between the molecule and the surface, and examining the changes in the electronic structure of both the molecule and the surface. The outcomes of these calculations help in designing more effective molecules for surface protection and other applications.
Mechanistic Aspects of Chemical Reactivity and Transformations
Excited-State Intramolecular Proton Transfer (ESIPT) Mechanisms in Imidazopyridines
Excited-State Intramolecular Proton Transfer (ESIPT) is a photophysical process that involves the transfer of a proton within a molecule upon photoexcitation. This phenomenon is characteristic of molecules that contain both a proton-donating group and a proton-accepting group in close proximity, often facilitated by an intramolecular hydrogen bond. In the context of imidazopyridine derivatives, the imidazole (B134444) moiety can act as either a proton donor or an acceptor, a role that can be modulated by the presence of specific functional groups. nih.govresearchgate.net
For a molecule to undergo ESIPT, it must possess a proton-donating group, such as a hydroxyl (-OH) or an amino (-NH2) group, positioned in such a way that it can form an intramolecular hydrogen bond with a proton-accepting site, like a nitrogen atom on the pyridine (B92270) or imidazole ring. nih.gov In the specific case of 4-(2-phenyl-1H-imidazol-4-yl)pyridine, the core structure lacks a suitable proton-donating group directly involved in a pre-existing intramolecular hydrogen bond that is typically required for ESIPT.
However, studies on related hydroxyphenyl-imidazopyridine systems have shown that the introduction of a hydroxyl group can induce ESIPT. For instance, in certain 1-hydroxy-4-(2-hydroxyphenyl)-2-(pyridin-2-yl)-1H-imidazole derivatives, a proton can be transferred from the hydroxyimidazole moiety to the pyridine moiety in the excited state. nih.gov This process leads to the formation of a transient tautomer with distinct fluorescent properties. While the primary emission pathway in some of these derivatives has been identified as phosphorescence, a fluorescence component associated with ESIPT has also been observed. nih.govnih.gov
For this compound itself, any potential ESIPT mechanism would necessitate the presence of a protic solvent or the introduction of a proton-donating substituent. In such a scenario, the nitrogen atoms of the imidazole and pyridine rings could act as proton acceptors.
Electrophilic and Nucleophilic Substitution Pathways on Imidazole Rings
The imidazole ring is an electron-rich heteroaromatic system, making it generally susceptible to electrophilic attack. globalresearchonline.net The reactivity of the imidazole ring in this compound is influenced by the electronic effects of the attached phenyl and pyridine rings. The phenyl group at the 2-position and the pyridine group at the 4-position both act as electron-withdrawing groups through their inductive effects, which can modulate the electron density of the imidazole ring.
Electrophilic Substitution:
Electrophilic substitution on an unsubstituted imidazole ring typically occurs at the C4 or C5 positions, as these are the most electron-rich carbons. globalresearchonline.netslideshare.net In this compound, the C4 position is already substituted. Therefore, electrophilic attack would be expected to occur at the C5 position of the imidazole ring. The pyridine ring, being electron-deficient, is generally less reactive towards electrophiles than benzene or imidazole. researchgate.net Electrophilic substitution on the pyridine ring, if it occurs, would be directed to the 3- and 5-positions relative to the nitrogen atom.
| Position of Electrophilic Attack | Predicted Reactivity | Influencing Factors |
| Imidazole C5 | Most Favorable | Electron-rich nature of the imidazole ring. |
| Pyridine C3, C5 | Less Favorable | Electron-deficient nature of the pyridine ring. |
| Phenyl Ring | Possible | Reactivity depends on the reaction conditions. |
Nucleophilic Substitution:
Nucleophilic substitution on the imidazole ring is generally difficult unless there are strongly electron-withdrawing groups present on the ring. globalresearchonline.net Conversely, the pyridine ring is more susceptible to nucleophilic attack, especially at the C2 and C4 positions (ortho and para to the nitrogen atom), due to its electron-deficient character. stackexchange.comyoutube.com In this compound, the C4 position of the pyridine ring is blocked. Therefore, nucleophilic attack on the pyridine ring would likely occur at the C2 or C6 positions.
Computational studies on the reaction of imidazole with 2-bromo-1-arylethanone derivatives have provided insights into the nucleophilic substitution mechanism at the nitrogen atom of the imidazole ring. semanticscholar.org For this compound, N-alkylation or N-acylation would occur at the unsubstituted nitrogen of the imidazole ring.
Radical Intermediates in Photoredox Catalysis and C-H Functionalization
Photoredox catalysis has emerged as a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds through the generation of radical intermediates under mild conditions. Heteroaromatic compounds like pyridine and imidazole derivatives can participate in photoredox cycles by acting as electron donors or acceptors.
The pyridine and imidazole moieties in this compound can be involved in single-electron transfer (SET) processes. Upon irradiation in the presence of a suitable photocatalyst, the molecule could be oxidized to a radical cation or reduced to a radical anion. The formation of these radical intermediates opens up pathways for various chemical transformations, including C-H functionalization.
Recent studies have demonstrated the photocatalytic C-H amination of arenes using aromatic N-heterocyclic radicals. acs.orgacs.org In such a mechanism, a radical intermediate is generated from the heterocycle, which then adds to an aromatic ring. For this compound, it is conceivable that under photoredox conditions, a radical could be generated on either the imidazole or pyridine ring, which could then participate in intermolecular or intramolecular C-H functionalization reactions. For instance, the generation of a pyridyl radical cation via photoredox catalysis has been shown to be a viable strategy for the direct C-H amination of arenes. researchgate.net
The presence of multiple aromatic rings in this compound offers several potential sites for C-H functionalization. The specific site of functionalization would depend on the nature of the radical intermediate, the reaction conditions, and the electronic properties of the different C-H bonds.
| Potential Radical Intermediate | Method of Generation | Potential Subsequent Reaction |
| Radical Cation | Single-Electron Oxidation | Nucleophilic attack, C-H functionalization |
| Radical Anion | Single-Electron Reduction | Reaction with electrophiles |
| N-centered Radical | Hydrogen Atom Abstraction | Addition to unsaturated bonds, C-H amination |
Ligand-Induced Catalytic Pathways in Metal Complexes
The nitrogen atoms in both the pyridine and imidazole rings of this compound are capable of coordinating to metal centers, making it a versatile ligand in coordination chemistry and catalysis. It can act as a monodentate ligand, coordinating through either the pyridine or imidazole nitrogen, or as a bidentate chelating ligand, forming a stable five-membered ring with a metal ion.
The coordination of this compound to a metal center can significantly alter the metal's electronic and steric properties, thereby influencing its catalytic activity. The electronic properties of the ligand, such as its electron-donating or -withdrawing nature, can affect the electron density at the metal center, which in turn can impact the rates of key catalytic steps like oxidative addition and reductive elimination.
Palladium(II) complexes with pyridine-based ligands have been extensively studied as catalysts for cross-coupling reactions. acs.org The catalytic activity of these complexes is often dependent on the electronic and steric properties of the pyridine ligand. Similarly, copper- and zinc-catalyzed reactions are known for the synthesis of imidazopyridines, where the coordination of the nitrogen-containing heterocycles to the metal center is a crucial step in the catalytic cycle. nih.gov
The catalytic pathway induced by a metal complex of this compound would depend on the specific metal and the reaction type. For example, in a palladium-catalyzed cross-coupling reaction, the ligand would be involved in the stabilization of the active catalytic species and would influence the efficiency of the transmetalation and reductive elimination steps. The bidentate nature of the ligand could enforce a specific geometry around the metal center, which can lead to enhanced stability and selectivity of the catalyst.
| Metal Complex | Potential Catalytic Application | Role of the Ligand |
| Palladium(II) | Suzuki, Heck, Sonogashira Cross-Coupling | Stabilizes the active catalyst, influences reaction kinetics and selectivity. |
| Copper(I/II) | C-N and C-O Cross-Coupling, Click Chemistry | Facilitates oxidative addition and reductive elimination steps. |
| Ruthenium(II) | Hydrogenation, Transfer Hydrogenation | Modulates the electronic properties of the metal center. |
| Iridium(III) | C-H Activation, Photoredox Catalysis | Acts as an ancillary ligand to tune the photophysical and redox properties of the complex. |
Coordination Chemistry and Metal Complexation of 4 2 Phenyl 1h Imidazol 4 Yl Pyridine
Design Principles for Metal Chelating Ligands based on Imidazole-Pyridine Scaffolds
The design of metal-chelating ligands based on imidazole-pyridine scaffolds is guided by several key principles that leverage the distinct electronic and steric characteristics of these two heterocycles. Imidazole (B134444) and pyridine (B92270) are both effective N-donor ligands, but they possess different electronic properties that influence their coordination to metal ions.
Pyridine, a six-membered aromatic heterocycle, is a weaker base than imidazole, with the pKa of its conjugate acid being around 5.2. nih.gov This difference in basicity is a critical design element. In ligands containing both moieties, the more basic imidazole nitrogen typically forms a stronger bond with a metal center compared to the pyridine nitrogen. nih.gov This differential affinity can be exploited to achieve selective coordination or to create specific geometries around the metal ion.
The relative orientation of the imidazole and pyridine rings is a crucial design parameter. The linkage between the two rings dictates the "bite angle" of the ligand, which in turn influences the geometry and stability of the resulting metal complex. Flexible linkers can allow the ligand to adapt to the preferred coordination geometry of different metal ions, while rigid linkers can enforce a specific coordination environment. The steric bulk of substituents on either the imidazole or pyridine rings can also be strategically modified. Bulky groups can be introduced to control the coordination number of the metal ion, prevent the formation of polymeric structures, or create a specific chiral environment around the metal center. acs.org
The electronic properties of the metal complexes can be fine-tuned by introducing electron-donating or electron-withdrawing substituents on the pyridine or the phenyl ring of the imidazole moiety. These substituents can modulate the electron density on the donor nitrogen atoms, thereby influencing the strength of the metal-ligand bond, the redox potential of the metal center, and the photophysical properties of the complex. acs.org
Synthesis and Characterization of Metal Complexes (e.g., Re(I), Cu(II), Co(III), Fe)
The synthesis of metal complexes with 4-(2-phenyl-1H-imidazol-4-yl)pyridine and similar imidazole-pyridine ligands generally involves the reaction of the ligand with a suitable metal salt or precursor in an appropriate solvent. The resulting complexes are then characterized by a variety of spectroscopic and analytical techniques to determine their structure, composition, and properties.
Rhenium(I) Complexes: Rhenium(I) tricarbonyl complexes are of particular interest due to their rich photophysical properties. The synthesis of such complexes typically starts from a precursor like Re(CO)₅Cl. nih.gov The reaction with a bidentate N^N ligand, such as this compound, leads to the formation of facial (fac) isomers of the type fac-[Re(CO)₃(N^N)L]ⁿ⁺, where L can be a halide or another coordinating ligand. nih.govnih.gov Cationic complexes can be synthesized by first abstracting the chloride ligand with a silver salt, followed by the addition of another neutral ligand like pyridine. nih.gov
Copper(II) Complexes: Copper(II) complexes with imidazole-containing ligands are widely studied due to their relevance in bioinorganic chemistry and catalysis. The synthesis is often straightforward, involving the reaction of a Cu(II) salt, such as CuCl₂·2H₂O or Cu(OAc)₂·H₂O, with the ligand in a solvent like ethanol (B145695) or methanol. nih.govijddr.inias.ac.in The stoichiometry of the reaction (metal-to-ligand ratio) can be varied to obtain complexes with different coordination numbers and geometries, such as square planar or distorted octahedral. ijddr.inresearchgate.net
Cobalt(III) Complexes: The synthesis of kinetically stable Cobalt(III) complexes often requires an oxidation step, as Co(II) precursors are typically used. nih.gov The reaction of a Co(II) salt, like cobalt(II) acetate, with the imidazole-pyridine ligand can be followed by air oxidation to yield the Co(III) complex. mdpi.com In some cases, the ligand itself can promote the stability of the Co(III) oxidation state. nih.gov The resulting complexes are often octahedral, with the ligands coordinating in a bidentate or tridentate fashion depending on the ligand design. nih.gov
Iron Complexes: Iron complexes with imidazole and pyridine-based ligands are of interest for their spin-crossover properties and as models for biological systems. nih.gov The synthesis of Fe(II) complexes typically involves the reaction of an iron(II) salt, such as FeSO₄·7H₂O, with the ligand in a deoxygenated solvent to prevent oxidation to Fe(III). nih.gov The addition of a mild reducing agent like ascorbic acid is often employed to maintain the +2 oxidation state of the iron. nih.gov The resulting complexes are commonly octahedral, with two tridentate or three bidentate ligands surrounding the metal center. nih.govwhiterose.ac.uk
The characterization of these metal complexes relies on a combination of analytical techniques:
Spectroscopic Methods:
FT-IR Spectroscopy is used to identify the coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of the C=N and C=C bonds in the imidazole and pyridine rings.
UV-Vis Spectroscopy provides information about the electronic transitions within the complex, including metal-to-ligand charge transfer (MLCT) bands. researchgate.net
NMR Spectroscopy (¹H and ¹³C) is used to elucidate the structure of diamagnetic complexes in solution. nih.govjscimedcentral.com For paramagnetic complexes, NMR can still provide structural information, although the signals may be broadened and shifted. researchgate.net
Mass Spectrometry (ESI-MS): This technique is used to determine the mass-to-charge ratio of the complex, confirming its composition. researchgate.net
Elemental Analysis: Provides the percentage composition of C, H, and N, which is used to confirm the empirical formula of the complex. uobaghdad.edu.iq
Table 1: Representative Spectroscopic Data for Metal Complexes with Imidazole-Pyridine Type Ligands
| Complex Type | FT-IR (cm⁻¹) ν(C=N) | UV-Vis λₘₐₓ (nm) | ¹H NMR (ppm) Imidazole/Pyridine Protons |
|---|---|---|---|
| [Re(CO)₃(N^N)Cl] | ~1610 (shifted from free ligand) | ~330-450 (MLCT) acs.org | Shifted downfield upon coordination |
| [Cu(N^N)₂]²⁺ | ~1600-1620 (shifted) ijddr.in | ~420 (d-d transitions) researchgate.net | Broadened signals (paramagnetic) |
| [Co(N^N)₃]³⁺ | ~1600 (shifted) nih.gov | ~450-550 (d-d transitions) | Shifted downfield upon coordination nih.gov |
| [Fe(N^N)₂]²⁺ | ~1615 (shifted) nih.gov | ~500-600 (MLCT) nih.gov | Broadened signals (paramagnetic) |
Role of Imidazolyl and Pyridyl Donors in Complex Stability and Electronic Properties
The pyridine nitrogen, while a weaker donor, plays a crucial role in chelation. When both the imidazole and pyridine nitrogens coordinate to the same metal center, a stable five- or six-membered chelate ring is formed. The chelate effect, an entropically favorable process, greatly enhances the thermodynamic stability of the complex compared to coordination with monodentate imidazole or pyridine ligands alone.
The electronic properties of the resulting complexes are a direct consequence of the interplay between the metal d-orbitals and the ligand-based molecular orbitals. The strong σ-donating nature of the imidazole ligand raises the energy of the metal d-orbitals, leading to a larger ligand field splitting energy. acs.org This effect can influence the spin state of the metal ion, as observed in some iron(II) complexes which can exhibit spin-crossover behavior. mdpi.com
Conversely, the pyridine ring, along with the phenyl substituent on the imidazole, possesses π-acceptor capabilities. The empty π* orbitals of these aromatic systems can accept electron density from the metal d-orbitals through back-bonding. This metal-to-ligand charge transfer (MLCT) is often observed in the electronic absorption spectra of these complexes and is crucial for their photophysical and photochemical properties, particularly in complexes of d⁶ metals like Re(I) and Ru(II). acs.org
The relative contributions of σ-donation and π-acceptance from the imidazolyl and pyridyl donors can be modulated by substituents. Electron-donating groups on the ligand scaffold enhance the σ-donor strength, leading to more stable complexes and shifting the redox potentials of the metal center to more negative values. Conversely, electron-withdrawing groups enhance the π-acceptor character, stabilizing the lower oxidation states of the metal and shifting redox potentials to more positive values. This tunability allows for the rational design of complexes with specific electronic properties for applications in catalysis, sensing, and photodynamic therapy. nih.govresearchgate.net
Table 2: Influence of Donor Groups on Electronic Properties
| Donor Group | Electronic Character | Effect on Metal d-orbitals | Impact on Complex Properties |
|---|---|---|---|
| Imidazolyl-N | Strong σ-donor wikipedia.org | Raises energy, increases ligand field splitting | Enhances thermodynamic stability; can induce low-spin states |
| Pyridyl-N | Moderate σ-donor, π-acceptor nih.gov | Contributes to ligand field splitting; accepts electron density via back-bonding | Enables chelation; contributes to MLCT transitions and redox properties |
Bioinorganic Chemistry of Imidazole-Containing Ligands
The imidazole ring is a ubiquitous metal-binding motif in biological systems, most notably as the side chain of the amino acid histidine. nih.gov This biological prevalence has spurred significant interest in the bioinorganic chemistry of synthetic imidazole-containing ligands like this compound. These ligands serve as valuable tools for modeling the active sites of metalloenzymes and for developing new metallodrugs. acs.orgresearchgate.net
The coordination of the imidazole group from histidine residues to metal ions is fundamental to the function of numerous proteins, including hemoglobin, myoglobin, and nitric oxide synthase (eNOS). acs.orgacs.org Synthetic ligands that mimic the coordination environment of these active sites are crucial for understanding the structure-function relationships of these biomolecules. For instance, iron complexes with imidazole-based ligands have been synthesized to model the heme active site, allowing for detailed spectroscopic and mechanistic studies outside the complex protein matrix. wikipedia.org
Furthermore, metal complexes incorporating imidazole-pyridine scaffolds have shown significant potential as therapeutic agents. The rationale behind this approach is that the coordinated metal ion can introduce novel biological activities not present in the free ligand. The ligand framework can be tailored to target specific biological molecules or cellular compartments, while the metal center can participate in redox reactions, act as a Lewis acid, or facilitate the binding to biological targets. nih.gov
For example, various metal complexes with substituted imidazole ligands have been investigated for their antimicrobial and antifungal activities. ijddr.in The complexation with metals like Cu(II) or Co(II) has been shown to enhance the biological activity of the parent ligand in many cases. ijddr.in Additionally, the unique photophysical properties of Re(I) complexes with imidazole-pyridine ligands make them promising candidates for theranostic applications, where they can function as both imaging agents and photosensitizers in photodynamic therapy for cancer. nih.gov The ability to systematically modify the ligand structure allows for the fine-tuning of the biological activity and selectivity of these metal-based therapeutic agents. nih.gov
Catalytic Applications of 4 2 Phenyl 1h Imidazol 4 Yl Pyridine Complexes
Photocatalysis for Carbon Dioxide Reduction
Complexes of 4-(2-phenyl-1H-imidazol-4-yl)pyridine have shown promise in the photocatalytic reduction of carbon dioxide (CO₂), a critical process for converting a greenhouse gas into valuable chemical feedstocks. Rhenium(I) complexes containing pyridyl-imidazole ligands, for instance, have been investigated for their ability to catalyze the reduction of CO₂. researchgate.net These systems typically operate with a photosensitizer, such as [Ru(bpy)₃]²⁺, and a sacrificial electron donor. researchgate.net
Research has demonstrated that these complexes can selectively reduce CO₂ to formic acid (HCOOH). researchgate.net The catalytic performance is influenced by the electronic properties of the ligand. For example, the introduction of electron-donating or electron-withdrawing groups on the phenyl-imidazole fragment can modulate the catalytic rates and product selectivity. researchgate.net In one study, a Re(I) complex with an acceptor-π pendant group on the imidazole (B134444) ligand (RC4) exhibited a significantly higher turnover number (TON) for formic acid production compared to complexes with donor-π (RC5) or unsubstituted π systems (RC2–3). researchgate.net Specifically, the RC4 complex achieved a TON of 844 for formic acid with 86% selectivity. researchgate.net While these imidazole-pyridine complexes can also function as catalysts without an external photosensitizer, their TON values under such self-sensitized conditions are considerably lower. researchgate.net
Table 1: Photocatalytic CO₂ Reduction Performance of Re(I) Pyridyl Imidazole Complexes
| Catalyst | Pendant Group | Product | TON | Selectivity (%) |
|---|---|---|---|---|
| RC4 | Acceptor-π | HCOOH | 844 | 86 |
| RC5 | Donor-π | HCOOH | Lower than RC4 | Not specified |
| RC2–3 | π | HCOOH | Lower than RC4 | Not specified |
Data sourced from a study on substituted imidazole-pyridine Re catalysts. researchgate.net
Electrocatalysis in Water Oxidation Processes
The imidazole-pyridine scaffold is also a valuable component in the design of electrocatalysts for water oxidation, a key reaction in water splitting for hydrogen production. While direct studies on this compound complexes for this specific application are emerging, research on related structures provides significant insights. For example, cobalt complexes with tetraimidazolyl-substituted pyridine (B92270) chelates have been identified as active electrocatalysts for water oxidation at neutral pH. nih.gov
Furthermore, the replacement of pyridine donors with imidazoles in some ligand designs has been shown to enhance water oxidation catalysis. mdpi.com This suggests that the electronic properties of the imidazole moiety in this compound could positively influence the catalytic activity of a metal center in water oxidation. Ruthenium complexes incorporating 2,6-bis(benzimidazolyl)pyridine ligands have also been investigated as electrocatalysts for water oxidation. rsc.org These studies have revealed that systematic variations in the ligand scaffold can have a profound effect on the rate of oxygen evolution, with one complex achieving a maximum turnover frequency (TOF) of 31648.41 s⁻¹. rsc.org
Biomimetic Catalysis (e.g., for Lignin Degradation and Oxidative Processes)
The structural motifs present in this compound lend themselves to the development of biomimetic catalysts that mimic the active sites of metalloenzymes. One area of interest is the degradation of lignin, a complex biopolymer. While direct application of this compound complexes in lignin degradation is a developing field, related research highlights the potential. For instance, synthetic metalloporphyrins have been used to mimic the function of lignin-degrading enzymes like lignin peroxidase. ubc.ca
Moreover, catalytic systems have been designed for the conversion of lignin model compounds into valuable N-containing chemicals. One study demonstrated a one-pot transformation of lignin β-O-4 model compounds into imidazo[1,2-a]pyridines using 2-aminopyridine as a nitrogen source. nih.gov This transformation involves cleavage of C-O bonds and the construction of a new N-heterobicyclic ring, showcasing the potential for complexes of this compound to be adapted for similar value-added transformations of biomass.
Ligand Design Impact on Catalytic Performance and Product Selectivity
The design of the this compound ligand is crucial in determining the catalytic performance and product selectivity of its metal complexes. The ability to modify the electronic properties of the ligand through substitution allows for the fine-tuning of the catalyst's redox potential and its interaction with substrates.
In the context of photocatalytic CO₂ reduction, the incorporation of electron-donating versus electron-withdrawing groups on the imidazole-pyridine ligand has a clear impact. researchgate.net As mentioned earlier, a Re(I) complex with an acceptor-π pendant group demonstrated superior performance in producing formic acid. researchgate.net This highlights that withdrawing electron density from the metal center can enhance its catalytic activity for this specific transformation.
The nature of the axial ligand in coordination complexes also plays a significant role. In a study on cobaloxime-grafted graphene for the hydrogen evolution reaction, it was found that a pyridine axial ligand led to better electrocatalytic activity, while an imidazole axial ligand provided greater long-term stability. nih.gov This suggests that the interplay between the pyridine and imidazole components of the this compound ligand can be strategically manipulated to balance catalytic activity and stability. The electron-donating ability of the ligand is a key factor, with more electron-donating pyridine ligands in some molecular systems resulting in enhanced catalytic currents. nih.gov
Advanced Photophysical Properties and Materials Science Applications
Electronic Absorption and Fluorescence Characteristics
The unique arrangement of the phenyl, imidazole (B134444), and pyridine (B92270) rings in 4-(2-phenyl-1H-imidazol-4-yl)pyridine gives rise to distinctive electronic and photophysical behaviors. These characteristics are fundamental to its application in optical and electronic devices.
Fluorescence Quantum Efficiencies and Large Stokes Shifts
Fluorescence quantum yield (Φf) and Stokes shift are critical parameters that define the efficiency and utility of a fluorophore. The quantum yield represents the ratio of photons emitted to photons absorbed, indicating the molecule's emission efficiency. A large Stokes shift, the difference between the maximum wavelengths of absorption and emission, is highly desirable as it minimizes self-absorption and improves the signal-to-noise ratio in fluorescence-based applications. semanticscholar.org
The Stokes shift in similar compounds can be substantial. An imidazo[1,5-a]pyridine-based fluorescent probe, for example, was developed to have an ultra-large Stokes shift of 460 nm. mdpi.com Another study on D-π-A dyads containing a phenanthroimidazole unit reported large Stokes shifts in polar solvents, which was attributed to significant excited-state relaxation involving the rotation of a phenyl ring. nih.gov
Table 1: Illustrative Photophysical Properties of Related Imidazole Derivatives
| Compound Class | Solvent/State | Fluorescence Quantum Yield (Φf) | Stokes Shift (cm⁻¹) |
|---|---|---|---|
| Imidazo[1,5-a]pyridine Fluorophore | Acetonitrile | - | ~11,000 |
| Benzimidazolium Derivative | On Saponite | 0.91 | - |
This table presents data for structurally related compounds to illustrate the typical range of properties for this class of materials.
Solvatochromism and Acidochromism Studies
Solvatochromism is the phenomenon where the color of a substance changes with the polarity of the solvent. This is often observed in molecules with a significant change in dipole moment between the ground and excited states. Acidochromism refers to a similar color change in response to variations in pH.
Studies on related imidazole derivatives demonstrate pronounced solvatochromic effects. For example, a D–π–A compound featuring a 4,5-diphenyl-1H-imidazol-2-yl group exhibited positive solvatochromic fluorescence, with emission shifting to longer wavelengths in more polar solvents due to different molecular conformations. nih.gov Similarly, pyrenoimidazole derivatives show significant spectral responses to environmental acidity and basicity, suggesting their potential use as sensitive pH probes. rsc.org These compounds can experience a reversible shift in their emission wavelength upon the addition of an acid or a base. nih.gov This behavior is attributed to the protonation or deprotonation of the nitrogen atoms in the imidazole or pyridine rings, which alters the electronic structure and energy levels of the molecule.
Solid-State Fluorescence and Polymorphism Effects on Emission
While many organic luminophores suffer from aggregation-caused quenching in the solid state, some imidazole derivatives exhibit strong solid-state fluorescence. nih.govnih.gov This property is crucial for applications in devices like OLEDs. The emission characteristics in the solid state are highly dependent on the molecule's packing arrangement in the crystal lattice, a phenomenon influenced by polymorphism—the ability of a substance to exist in more than one crystal form. rsc.org
Different crystal polymorphs can lead to varied fluorescence properties. For instance, in one study, a guest-free crystal of a pyrazoline derivative with face-to-face π-stacked anthracene fluorophores exhibited a broad, red-shifted emission. rsc.org However, when guest molecules were introduced, altering the crystal packing and preventing this π-stacking, the emission spectrum changed significantly to resemble that of the monomer. rsc.org Similarly, for some aggregation-induced emission (AIE)-active molecules, transformations between crystalline and amorphous states, which can be triggered by external stimuli like pressure, are responsible for piezochromic luminescence (color change upon grinding). rsc.org
Applications in Optoelectronics and Organic Light-Emitting Diodes (OLEDs)
Imidazole derivatives are pivotal in the development of materials for organic light-emitting diodes (OLEDs) due to their excellent photoluminescence, electrochemical properties, and good thermal stability. tandfonline.com Their strong electron-withdrawing nature makes them suitable for use as emitters, host materials, and electron-transporting materials (ETMs). tandfonline.com
The this compound structure combines the electron-transporting capabilities of the pyridine and imidazole moieties with the luminescent properties of the phenyl-imidazole core. This makes it a promising candidate for various roles within an OLED device. For example, carbazole-π-imidazole derivatives have been successfully used to create non-doped deep-blue OLEDs with high external quantum efficiencies (EQE) of up to 4.43%. nih.gov In other device architectures, imidazole-based compounds have been employed as host materials for phosphorescent dopants or as efficient blue emitters. nih.govtandfonline.com
The performance of OLEDs can be tuned by modifying the molecular structure of the imidazole derivative. A fluorophore based on an imidazo[1,5-a]pyridine–anthracene structure was used as a dopant in a multilayer OLED, achieving a luminous efficiency of 4.4 cd A⁻¹ and an external quantum efficiency of 3.2%. tandfonline.com The inclusion of a hole-blocking layer made from pyridine- and oxadiazole-containing materials can significantly enhance the efficiency of OLEDs by confining charge carriers within the emissive layer. researchgate.net
Electrochemical Stability and Redox Properties
The electrochemical stability of a material is critical for the longevity and performance of electronic devices like OLEDs. The redox properties, which describe the molecule's ability to lose or gain electrons, determine its suitability for charge-transporting layers.
Molecular Mechanisms of Biological Activity in Vitro Studies
Enzyme Inhibition and Modulation
Derivatives of the imidazole-pyridine scaffold have demonstrated the ability to inhibit and modulate the activity of several key enzymes implicated in various diseases.
Carbonic Anhydrase IX (CA IX): While direct inhibitory data for 4-(2-phenyl-1H-imidazol-4-yl)pyridine on Carbonic Anhydrase IX is not extensively documented, related sulfonamide derivatives have shown potent and selective inhibition of this tumor-associated enzyme. For instance, a novel 4-pyridyl analog of SLC-0111 exhibited selective cytotoxicity toward cancer cells and potent CA IX inhibition with an IC50 of 0.399 µg/mL. frontiersin.org Thiazole and thiadiazole-based analogs have also displayed significant inhibitory activity against tumor-associated CA isoforms, with a thiadiazole analog showing remarkable Ki values of 7.9 nM for CA IX inhibition. nih.gov The general mechanism of action for sulfonamide-based inhibitors involves the binding of the sulfonamide group to the zinc ion in the active site of the enzyme, thereby blocking its catalytic activity. frontiersin.org
Glycogen Synthase Kinase-3β (GSK-3β): Several studies have highlighted the potential of imidazole-pyridine hybrids as inhibitors of Glycogen Synthase Kinase-3β (GSK-3β). A series of (5-imidazol-2-yl-4-phenylpyrimidin-2-yl)[2-(2-pyridylamino)ethyl]amine analogues were identified as potent inhibitors of human GSK3, with IC50 values in the low nanomolar range. researchgate.net Another study on imidazole-pyridine-based molecules showed their potential as GSK-3β inhibitors through in-silico investigations, which correlated with their antitumor activity in liver cancer cell lines. nih.gov The inhibition of GSK-3β by these compounds is thought to contribute to their anticancer effects. nih.gov
Topoisomerase II: The interaction of this compound with Topoisomerase II has not been specifically detailed, but related pyridine (B92270) and pyrimidine derivatives have been investigated as potential inhibitors. Human topoisomerase IIα is a target for some anticancer agents. For example, certain benzofuroquinolinediones have shown excellent topoisomerase II inhibitory activity, with some compounds exhibiting IC50 values much lower than the standard drug etoposide. researchgate.net The proposed mechanism for many Topoisomerase II inhibitors involves the stabilization of the enzyme-DNA cleavage complex, leading to DNA strand breaks and subsequent cell death.
Protein-Ligand Interactions and Binding Assays
Nucleic Acid (DNA/RNA) Interaction Mechanisms, including Intercalation
The ability of small molecules to interact with nucleic acids is a key mechanism for many anticancer and antimicrobial agents. Various spectroscopic techniques are employed to study these interactions.
UV-Visible Spectroscopy and Fluorescence Quenching: The binding of small molecules to DNA can be monitored by changes in their UV-visible absorption spectra. Fluorescence quenching is another powerful technique where the decrease in the fluorescence intensity of a compound upon addition of DNA can indicate binding. researchgate.net While specific fluorescence quenching data for this compound is limited, studies on novel Zn(II) complexes with pyridine-based ligands have shown their ability to interact with fish sperm DNA (FS-DNA) via an intercalative mode, with binding constants (K) in the range of 0.37 x 10^5 M-1 to 1.05 x 10^5 M-1. nih.gov
Circular Dichroism (CD) Spectroscopy: Circular dichroism provides information about the conformational changes in DNA upon ligand binding. mdpi.com Intercalation, where a planar molecule inserts itself between the base pairs of DNA, often leads to significant changes in the CD spectrum of DNA. This technique has been used to confirm the formation of a stable PNA:DNA duplex. mdpi.com
In Vitro Antimicrobial and Antifungal Mechanisms of Action
Imidazole (B134444) and pyridine moieties are present in many clinically used antimicrobial and antifungal agents.
Antimicrobial Mechanism: Derivatives of imidazo[4,5-b]pyridine have been shown to possess antibacterial activity, with Gram-positive bacteria being more sensitive than Gram-negative bacteria. nih.gov Molecular docking studies on these compounds have suggested that they interact with the active sites of bacterial enzymes such as dihydrofolate reductase (DHFR). nih.gov The antimicrobial activity of pyridinium salts is often attributed to their effect on the cell wall, leading to cell death. mdpi.com
Antifungal Mechanism: The primary mechanism of action for azole antifungal agents, which include imidazole derivatives, is the inhibition of the enzyme lanosterol 14α-demethylase (CYP51). nih.govmdpi.com This enzyme is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. nih.govmdpi.com Inhibition of CYP51 leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, which disrupts the fungal cell membrane integrity and function, ultimately inhibiting fungal growth. nih.govmdpi.com Hybrid bis-(imidazole/benzimidazole)-pyridine derivatives have shown promising antifungal activity, with minimum inhibitory concentration (MIC) values ranging from 3.9 to 62.5 µg/mL against various fungal strains. mdpi.com
Antiproliferative Mechanisms in Cancer Cell Lines (Molecular Level)
The imidazole-pyridine scaffold is a common feature in many compounds with potent antiproliferative activity against various cancer cell lines. The molecular mechanisms underlying this activity are multifaceted.
Induction of Apoptosis and Cell Cycle Arrest: Several novel imidazo[1,2-a]pyridine derivatives have been shown to induce apoptosis and cell cycle arrest in non-small cell lung cancer (NSCLC) cells. nih.gov These effects were mediated by the activation of NADPH oxidase, leading to an increase in reactive oxygen species (ROS) and subsequent oxidative stress. researchgate.netnih.gov This in turn caused an impairment of the mitochondrial membrane potential and an increase in the expression of pro-apoptotic proteins like BAX and BAK1. nih.gov Furthermore, these compounds were found to promote p53-mediated cell cycle arrest. nih.gov Another study on a novel pyridine derivative demonstrated its ability to induce cell cycle arrest at the G0/G1 phase in ovarian cancer cells by reducing the expression of cyclin D1, cyclin D3, CDK4, and CDK6. frontiersin.org
Inhibition of Signaling Pathways: Some imidazo[1,2-a]pyridine compounds have been reported to inhibit the PI3K/Akt/mTOR signaling pathway, which is a critical pathway for cell growth, proliferation, and survival in many cancers. researchgate.net Inhibition of this pathway can lead to the induction of apoptosis. researchgate.net
Molecular Pathways of Anti-inflammatory and Antioxidant Activities
Anti-inflammatory Activity: Chronic inflammation is linked to the development of various diseases, and targeting inflammatory pathways is a key therapeutic strategy. The NF-κB (nuclear factor-kappa B) signaling pathway plays a central role in inflammation by inducing the transcription of pro-inflammatory genes. mdpi.com The activation of NF-κB is a potential target for anti-inflammatory drugs. researchgate.net While direct evidence for this compound is not available, the general class of compounds is being explored for anti-inflammatory properties.
Antioxidant Activity: Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's antioxidant defenses, is implicated in numerous diseases. Antioxidants can neutralize free radicals through various mechanisms, including Hydrogen Atom Transfer (HAT), Single Electron Transfer followed by Proton Transfer (SET-PT), and Sequential Proton Loss Electron Transfer (SPLET). mdpi.comfrontiersin.org The antioxidant properties of 2,4,5-triphenyl imidazole derivatives have been evaluated using DPPH and ABTS assays, demonstrating their radical scavenging capabilities. nih.gov The antioxidant mechanism of phenolic compounds, which can be present in derivatives of the core structure, involves hydrogen atom transfer and single electron transfer to inhibit free radicals. nih.gov
Cellular Target Identification and Validation via Biophysical Characterization
The identification and validation of cellular targets are crucial for understanding the mechanism of action of a drug candidate. Several biophysical techniques are employed for this purpose.
Isothermal Titration Calorimetry (ITC): ITC is a thermodynamic technique that directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.
Surface Plasmon Resonance (SPR): SPR is a label-free optical technique that provides real-time data on the kinetics of molecular interactions, including association (ka) and dissociation (kd) rates, from which the equilibrium dissociation constant (Kd) can be calculated. nih.govnih.govnih.gov
Circular Dichroism (CD) Spectroscopy: CD spectroscopy is used to study the conformational changes in proteins and nucleic acids upon ligand binding. These changes can provide insights into the binding mode and the effect of the ligand on the macromolecule's structure. mdpi.com
Fluorescence Spectroscopy: Fluorescence spectroscopy, including fluorescence quenching and fluorescence resonance energy transfer (FRET), can be used to study ligand binding to proteins and nucleic acids by monitoring changes in the fluorescence properties of either the ligand or the macromolecule. researchgate.netnih.gov
While these techniques are standard in drug discovery for target validation, specific data for this compound is not yet available in the public domain.
An in-depth analysis of this compound reveals critical insights into its structure-activity relationships (SAR) and the rational design principles guiding the development of its derivatives in medicinal chemistry. This examination encompasses the elucidation of key structural features, pharmacophore modeling, rational design and synthesis strategies, fragment-based and combinatorial approaches, and computational predictions of its ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.
Advanced Sensor Development and Bioimaging Applications
Fluorescent and Colorimetric Chemosensors for Ion Detection
The development of fluorescent and colorimetric chemosensors for the selective detection of specific ions is a significant area of research. These sensors are designed to signal the presence of an analyte through a change in their optical properties, such as color or fluorescence intensity. While the core structure of 4-(2-phenyl-1H-imidazol-4-yl)pyridine contains nitrogen heterocycles capable of coordinating with metal ions, specific studies detailing its application as a chemosensor for ions such as Fe³⁺, Hg²⁺, Cu²⁺, cysteine, hydrogen polysulfides, or fluoride are not extensively documented in publicly available research. The general principle involves the interaction between the ion and the sensor molecule, which modulates the sensor's electronic state, leading to a detectable optical response.
Fiber Optical Sensors and Surface Plasmon Resonance Applications
Fiber optical sensors and surface plasmon resonance (SPR) are advanced techniques that can be used for highly sensitive detection of chemical and biological analytes. Fiber optic sensors utilize optical fibers to transmit light to a sensing region, where changes in the environment alter the properties of the light, such as its intensity or wavelength. SPR is a surface-sensitive technique that measures changes in the refractive index at the interface of a thin metal film and a dielectric medium. An analyte binding to a sensor surface functionalized with a specific receptor molecule can be detected in real-time. There is currently a lack of specific research literature describing the integration or application of this compound in fiber optical sensor or surface plasmon resonance platforms.
Bioimaging Probes and Reporters in Cellular Environments
Derivatives containing the imidazole-pyridine scaffold have been identified as excellent fluorescent probes for bioimaging applications. A study on a series of imidazole (B134444) derivatives connected with a pyridine (B92270) moiety demonstrated their potential in fluorescence microscopy. These compounds exhibit high quantum efficiency, a critical feature for effective bioimaging probes, enabling sensitive detection within biological systems.
The fluorescence properties of these compounds were found to be sensitive to the polarity of their microenvironment, a characteristic known as solvatochromism. This sensitivity can be advantageous for probing different cellular compartments with varying polarities. The research successfully utilized the strong fluorescent nature of these imidazole-pyridine fluorophores to probe bacteria, showcasing their utility as reporters in cellular environments. The investigation into their photophysical properties in different solvents provides insight into their behavior in diverse chemical environments, which is crucial for their application as bioimaging probes.
| Solvent | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Stokes Shift (cm⁻¹) | Quantum Yield (Φf) |
|---|---|---|---|---|
| Cyclohexane | 342 | 400 | 4445 | 0.62 |
| Dioxane | 345 | 405 | 4513 | 0.68 |
| Ethyl Acetate | 346 | 412 | 5021 | 0.75 |
| Acetonitrile | 344 | 422 | 5801 | 0.82 |
| Methanol | 345 | 435 | 6434 | 0.55 |
Mechanisms of Sensing and Selectivity
The mechanism by which a chemosensor operates is fundamental to its design and function. For fluorophores based on the imidazole-pyridine framework, potential sensing mechanisms for metal ions would likely involve coordination with the nitrogen atoms of the imidazole and/or pyridine rings. This interaction can lead to several photophysical phenomena that result in a change in the fluorescence signal. Common mechanisms include:
Photoinduced Electron Transfer (PET): In a PET sensor, the presence of the analyte can inhibit or promote an electron transfer process between a receptor unit and the fluorophore, switching the fluorescence "on" or "off."
Intramolecular Charge Transfer (ICT): The binding of an analyte can alter the electron-donating or -accepting properties of parts of the molecule, leading to a shift in the emission wavelength as the ICT character is modified.
Chelation-Enhanced Fluorescence (CHEF): Coordination of a metal ion can rigidify the molecular structure, reducing non-radiative decay pathways and leading to an enhancement of fluorescence intensity.
Chelation-Enhanced Quenching (CHEQ): Conversely, coordination with paramagnetic metal ions, such as Cu²⁺ or Fe³⁺, can lead to fluorescence quenching through energy or electron transfer processes.
The selectivity of a sensor for a particular ion is determined by factors such as the size of the binding cavity, the coordination geometry, and the electronic affinity between the receptor site and the target ion. While these are the established principles, specific studies detailing the dominant sensing mechanisms and the basis for selectivity for this compound itself are not available in the reviewed literature.
Future Research Directions and Challenges
Emergent Synthetic Methodologies for Enhanced Structural Diversification
Future synthetic efforts will likely focus on developing more efficient and versatile methods for creating a wider array of derivatives based on the 4-(2-phenyl-1H-imidazol-4-yl)pyridine core. A key area of development will be the refinement of transition-metal-catalyzed cross-coupling reactions. Techniques like the Sonogashira coupling have already proven effective for functionalizing related imidazopyridine structures and could be adapted to introduce a variety of substituents onto the core rings of this compound nih.gov. The development of novel catalyst systems, potentially utilizing more abundant and economical metals like copper, is an active area of research. For instance, copper-catalyzed oxidative cyclization has been successfully used to synthesize related formyl-substituted imidazo[1,2-a]pyridines, a strategy that could be explored for this compound nih.gov.
Another promising avenue is the advancement of photocatalytic methods. Photocatalytic arene C-H amination, which utilizes aromatic N-heterocyclic radicals, presents a modern approach for creating N-arylated heterocycles with high N-site selectivity under redox-neutral conditions acs.orgacs.org. Applying such methods could lead to novel derivatives with unique electronic properties. Furthermore, multi-component reactions, which allow for the construction of complex molecules in a single step, will continue to be a focus for creating libraries of this compound analogs for high-throughput screening.
| Synthetic Strategy | Potential Application for this compound | Key Advantages |
| Transition-Metal-Catalyzed Cross-Coupling | Introduction of diverse functional groups on the phenyl, imidazole (B134444), or pyridine (B92270) rings. | High efficiency, functional group tolerance. |
| Photocatalytic C-H Amination | Creation of novel N-arylated derivatives. | High regioselectivity, mild reaction conditions. acs.orgacs.org |
| Multi-Component Reactions | Rapid generation of a library of structurally diverse analogs. | High atom economy, operational simplicity. |
| Heterogeneous Catalysis | Development of recyclable and sustainable synthetic routes. | Catalyst reusability, environmentally friendly. nih.gov |
Advanced Computational Modeling for Predictive Design and Mechanistic Insights
Computational chemistry is poised to play an increasingly critical role in guiding the development of new this compound derivatives. Advanced computational techniques, such as structure-based virtual screening and molecular dynamics simulations, can be employed to predict the binding affinities and interaction modes of these compounds with various biological targets nih.gov. This predictive power can significantly accelerate the discovery of new therapeutic agents by prioritizing the synthesis of molecules with the highest likelihood of success.
For example, in the context of anticancer drug development, computational models can be used to design inhibitors that target specific enzymes like the epidermal growth factor receptor (EGFR) rsc.orgnih.gov. By simulating the interactions within the binding pocket of such enzymes, researchers can rationally design modifications to the this compound structure to enhance potency and selectivity nih.gov. Furthermore, quantum chemical calculations can provide deep insights into the electronic structure and reactivity of these molecules, aiding in the design of compounds with tailored photophysical properties for materials science applications.
Exploration of Novel Catalytic Transformations and Energy Applications
The nitrogen-rich structure of this compound makes it an excellent candidate for use as a ligand in catalysis. The imidazole and pyridine moieties can act as effective coordination sites for a variety of transition metals. Future research could explore the use of metal complexes incorporating this ligand in a range of catalytic transformations, including oxidation, reduction, and carbon-carbon bond-forming reactions. For instance, iron complexes with related N,N,N-chelating ligands have shown activity in ethylene oligomerization, suggesting a potential application for this compound-based catalysts in the production of valuable chemical feedstocks mdpi.com.
In the realm of energy applications, the photophysical properties of this compound and its derivatives could be harnessed. Compounds capable of excited-state intramolecular proton transfer (ESIPT) are of interest for applications in organic light-emitting diodes (OLEDs) and sensors nih.govsemanticscholar.org. By strategic functionalization of the core structure, it may be possible to tune the emission properties and create novel materials for energy-efficient lighting and display technologies.
Deepening Mechanistic Understanding of Biological and Material Interactions
A significant challenge and area for future research is to gain a more profound understanding of how this compound and its derivatives interact with biological systems and materials at a molecular level. While the imidazole scaffold is known to be a "privileged structure" in medicinal chemistry due to its ability to bind to various proteins and enzymes, the specific interactions of this particular compound are not fully elucidated nih.gov.
Future studies will likely employ a combination of experimental techniques, such as X-ray crystallography and NMR spectroscopy, alongside computational methods to map the precise binding modes of these compounds with their biological targets. This knowledge is crucial for understanding structure-activity relationships and for the rational design of more effective therapeutic agents nih.gov. In materials science, a deeper understanding of the intermolecular interactions, such as π-π stacking, that govern the solid-state packing of these molecules will be essential for designing materials with desired optical and electronic properties nih.gov.
Development of Multi-Functional Hybrid Systems and Smart Materials
The concept of molecular hybridization, where two or more pharmacophores are combined into a single molecule, is a promising strategy in drug discovery mdpi.com. The this compound scaffold is an ideal platform for creating such hybrid molecules. By attaching other biologically active moieties to this core structure, it may be possible to develop multi-target agents with enhanced efficacy and a reduced likelihood of drug resistance mdpi.comnih.gov. For example, hybrid molecules incorporating imidazole and oxadiazole rings have been investigated as potential anticancer agents mdpi.com.
In the domain of smart materials, the unique photophysical properties of this compound derivatives could be exploited to create materials that respond to external stimuli such as light, heat, or pH. The sensitivity of ESIPT-capable compounds to their environment makes them attractive for the development of chemical sensors and stimuli-responsive fluorescent probes nih.gov. By integrating these molecules into polymer matrices or onto nanoparticle surfaces, it may be possible to create advanced functional materials with a wide range of applications.
Q & A
Basic: What synthetic methodologies are most effective for preparing 4-(2-phenyl-1H-imidazol-4-yl)pyridine?
The compound is typically synthesized via Suzuki-Miyaura cross-coupling between halogenated imidazole precursors and pyridylboronic acids, followed by cyclization. For example, 4-(anthracen-9-yl)pyridine analogs were synthesized using 9-bromoanthracene and pyridin-4-ylboronic acid under palladium catalysis . Post-reaction purification involves column chromatography on silica gel to isolate the product. Yield optimization requires strict control of reaction conditions (e.g., temperature, catalyst loading) and inert atmospheres. Characterization relies on NMR, IR, and mass spectrometry to confirm structural integrity .
Advanced: How can crystallographic data resolve conformational ambiguities in this compound derivatives?
X-ray crystallography with SHELXL refinement ( ) is critical for resolving torsional angles and hydrogen-bonding networks. For instance, the monoclinic C2/c space group was used to determine the asymmetric unit of a related compound, revealing intermolecular C–H⋯C interactions (2.7391 Å) and π-π stacking (3.6061 Å) . Displacement ellipsoids (50% probability) and symmetry operations (e.g., −x, y, −z+1/2) help model disorder or thermal motion . Advanced users should optimize data collection at low temperatures (e.g., 100 K) to minimize thermal noise.
Basic: What spectroscopic techniques are essential for characterizing this compound?
- 1H/13C NMR : Assign aromatic protons (δ 7.0–9.0 ppm) and imidazole NH signals (δ ~12 ppm, broad).
- IR Spectroscopy : Identify N–H stretches (~3150 cm⁻¹) and C=N/C=C vibrations (1600–1450 cm⁻¹).
- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]+) and fragmentation patterns .
- X-ray Diffraction : Resolve crystal packing and bond lengths (e.g., C–N: 1.33 Å, C–C: 1.39 Å) .
Advanced: How do intermolecular interactions influence the supramolecular assembly of this compound?
Intermolecular forces such as C–H⋯π interactions (2.7–3.0 Å) and π-π stacking (3.5–4.0 Å) govern crystal packing. For example, centrosymmetric dimers in 4-(anthracen-9-yl)pyridine form 1D chains along the c-axis via these interactions . Computational tools (e.g., Mercury, PLATON) can quantify interaction energies and visualize Hirshfeld surfaces. Weak interactions (< 4.0 Å) are critical for stabilizing lamellar networks, as shown in and .
Advanced: What strategies are used to evaluate the biological activity of imidazole-pyridine hybrids?
- Enzyme Inhibition Assays : Derivatives like 4-[5-(4-fluorophenyl)-1H-imidazol-4-yl]pyridine are screened against targets like p38 MAP kinase (IC50: <1 µM) using fluorescence polarization .
- Molecular Docking : Pose prediction (e.g., AutoDock Vina) assesses binding to active sites, as seen in xanthine oxidase inhibitors ().
- SAR Studies : Modifying substituents (e.g., fluorophenyl vs. methylsulfinyl) correlates with activity changes. For example, 3-iodophenyl analogs showed enhanced binding in kinase assays .
Basic: What purification methods are optimal for isolating this compound?
- Column Chromatography : Use silica gel with gradient elution (hexane/EtOAc 4:1 → 1:1) for baseline separation.
- Recrystallization : Ethanol/water mixtures yield light-yellow crystals suitable for X-ray studies .
- HPLC : Reverse-phase C18 columns (MeCN/H2O + 0.1% TFA) resolve closely related impurities .
Advanced: How can computational chemistry predict the reactivity of this compound?
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electrophilic sites (e.g., imidazole C2 for alkylation).
- Frontier Molecular Orbital (FMO) Analysis : HOMO-LUMO gaps (~4 eV) indicate charge-transfer potential .
- MD Simulations : Assess solvation effects (e.g., in DMSO) on conformational stability over 100-ns trajectories.
Advanced: What crystallographic challenges arise when analyzing halogenated derivatives?
Heavy atoms (e.g., iodine in 3-iodophenyl analogs) cause absorption errors , requiring multi-scan corrections (SADABS) . Twinning or disorder (e.g., methylsulfinyl groups) complicates refinement; SHELXD is used for dual-space solution, while Olex2 aids in model completion .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
